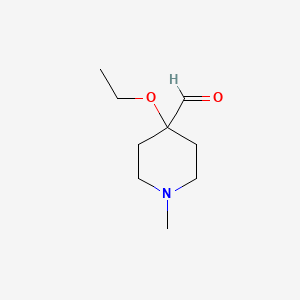

4-Ethoxy-1-methylpiperidine-4-carbaldehyde

Description

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C9H17NO2 |

|---|---|

Molecular Weight |

171.24 g/mol |

IUPAC Name |

4-ethoxy-1-methylpiperidine-4-carbaldehyde |

InChI |

InChI=1S/C9H17NO2/c1-3-12-9(8-11)4-6-10(2)7-5-9/h8H,3-7H2,1-2H3 |

InChI Key |

VMBIOBNHHUWWHL-UHFFFAOYSA-N |

Canonical SMILES |

CCOC1(CCN(CC1)C)C=O |

Origin of Product |

United States |

Advanced Retrosynthetic Analysis and Disconnection Strategies for 4 Ethoxy 1 Methylpiperidine 4 Carbaldehyde

Top-Down Disconnection Approaches: Identifying Key Synthetic Targets

The initial analysis of 4-Ethoxy-1-methylpiperidine-4-carbaldehyde involves identifying the most strategic bonds to disconnect. The molecule's structure is characterized by a highly substituted C4 position, which serves as a logical focal point for disconnection. A top-down approach suggests that simplifying this congested quaternary center is the most efficient primary strategy.

Two principal disconnections at the C4 position can be proposed:

Functional Group Interconversion (FGI): The carbaldehyde and ethoxy groups are prime candidates for simplification. A powerful retrosynthetic step is the conversion of the aldehyde to a more stable and versatile nitrile group. This FGI simplifies the molecule to a key intermediate, 4-ethoxy-1-methylpiperidine-4-carbonitrile .

C-O Bond Cleavage: The ethoxy group can be disconnected to a hydroxyl group, leading to the precursor 4-hydroxy-1-methylpiperidine-4-carbaldehyde .

Combining these ideas, the most robust initial disconnection strategy involves a simultaneous FGI of the aldehyde and a disconnection of the ether linkage. This dual approach simplifies the target molecule to a significantly less complex and more synthetically accessible precursor: 4-hydroxy-1-methylpiperidine-4-carbonitrile . This intermediate is a crucial synthetic target as it contains the core piperidine (B6355638) structure and the quaternary center, but the two more reactive functionalities (aldehyde and ether) are simplified to a hydroxyl and a nitrile group, respectively.

This key precursor can be envisioned as arising from the reaction of 1-methylpiperidin-4-one with a cyanide source, a well-established method for creating cyanohydrins. This top-down analysis effectively charts a course from the complex target to a simple, cyclic ketone.

| Target Molecule | Key Disconnection Strategy | Primary Synthetic Target |

| This compound | FGI (Aldehyde → Nitrile) & C-O Cleavage | 4-hydroxy-1-methylpiperidine-4-carbonitrile |

| 4-hydroxy-1-methylpiperidine-4-carbonitrile | C-C and C-O Bond Formation | 1-methylpiperidin-4-one |

Disconnection of the Piperidine Ring System: Methodological Considerations

With a simplified target such as 1-methylpiperidin-4-one, the next phase of retrosynthetic analysis focuses on the construction of the piperidine ring itself. Several established methodologies can be considered for the formation of this heterocyclic system. mdpi.comresearchgate.net

Intramolecular Cyclization: This is a common and effective strategy. By disconnecting two bonds, typically the C-N bonds, the cyclic structure can be traced back to an acyclic precursor. For instance, disconnecting the two C-N bonds of 1-methylpiperidine (B42303) leads to a precursor like 1,5-dihalopentane and methylamine. A Dieckmann condensation approach is also a classic method for synthesizing cyclic ketones like piperidones from acyclic diesters. dtic.mil

Aza-Diels-Alder Reaction: The piperidine ring can be viewed as the product of a [4+2] cycloaddition. This inverse-electron-demand Diels-Alder reaction would involve an azadiene reacting with a dienophile. researchgate.netnih.govresearchgate.netnih.gov This powerful C-C and C-N bond-forming reaction can rapidly construct the core ring system, often with good stereocontrol.

Pyridine Reduction: A highly practical approach involves the hydrogenation of a corresponding pyridine derivative. dtic.milresearchgate.net The synthesis could begin with a suitably substituted pyridine, which is then reduced to the desired piperidine. Given the wide availability of substituted pyridines, this is often an industrially viable route.

Table 2.2.1: Comparison of Piperidine Ring Disconnection Strategies

| Disconnection Strategy | Key Precursors | Forward Reaction | Methodological Considerations |

|---|---|---|---|

| Intramolecular Cyclization | Acyclic dihalide and an amine; or an acyclic amino-diester | Nucleophilic substitution or Dieckmann Condensation | Reliable for simple systems; precursor synthesis can be linear and lengthy. |

| Aza-Diels-Alder Reaction | An imine (azadiene) and an alkene (dienophile) | [4+2] Cycloaddition | Convergent and efficient for building complexity quickly; regioselectivity can be a challenge. |

| Pyridine Reduction | A substituted pyridine | Catalytic Hydrogenation (e.g., H₂, Ni/Pd/Pt) | Utilizes readily available starting materials; functional group tolerance during reduction must be considered. |

Strategic Cleavage of the Ethoxy Linkage: Retrosynthetic Pathways

The ethoxy group at the C4 position is an ether. The most common and direct retrosynthetic disconnection for an ether is the cleavage of a C-O bond, which corresponds to the Williamson ether synthesis in the forward direction. youtube.commasterorganicchemistry.comwikipedia.orgbyjus.com

Retrosynthetic Step: 4-Ethoxy-1-methylpiperidine-4-carbonitrile ⇒ 4-Hydroxy-1-methylpiperidine-4-carbonitrile + Ethylating Agent

In the forward synthesis, the hydroxyl group of the cyanohydrin intermediate is deprotonated by a strong base (e.g., sodium hydride, NaH) to form an alkoxide. This nucleophilic alkoxide then attacks an ethyl electrophile, such as ethyl iodide (Et-I) or ethyl tosylate (Et-OTs), in an SN2 reaction to form the ether linkage.

A critical consideration for this step is the nature of the substrate. The reaction occurs at a tertiary carbon, where SN2 reactions are typically disfavored and can face competition from E2 elimination. masterorganicchemistry.comwikipedia.org However, in this intramolecular context, the formation of an elimination product is often less favorable, making the Williamson synthesis a viable strategy. Careful selection of a non-nucleophilic base and a good leaving group on the ethylating agent is crucial for maximizing the yield of the desired ether.

Table 2.3.1: Retrosynthetic Pathway for the Ethoxy Linkage

| Precursor Molecule | Disconnection | Synthon | Reagent for Forward Synthesis |

|---|---|---|---|

| 4-Ethoxy-1-methylpiperidine-4-carbonitrile | C(4)-O Bond Cleavage | 4-Alkoxide-1-methylpiperidine-4-carbonitrile (nucleophile) | 1. Sodium Hydride (NaH) 2. Ethyl Iodide (CH₃CH₂I) or Ethyl Tosylate |

Carbonyl Group Disconnections: Accessing Carbaldehyde Precursors

The carbaldehyde (formyl) group is a reactive functionality that is often best installed late in a synthetic sequence. A retrosynthetic analysis via Functional Group Interconversion (FGI) is the most logical approach for this moiety.

Primary Pathway: FGI to a Nitrile The most reliable precursor to an aldehyde is a nitrile. The C≡N group is relatively stable to many reaction conditions and can be selectively reduced to the corresponding aldehyde.

Retrosynthetic Step: this compound ⇒ (FGI) ⇒ 4-Ethoxy-1-methylpiperidine-4-carbonitrile

The forward reaction involves the partial reduction of the nitrile. Several methods are effective for this transformation:

Diisobutylaluminium hydride (DIBAL-H): This is a common and highly effective reagent for the reduction of nitriles to aldehydes. The reaction is typically run at low temperatures (e.g., -78 °C) to prevent over-reduction to the amine. The intermediate imine is hydrolyzed upon aqueous workup to yield the aldehyde.

Stephen Aldehyde Synthesis: This classic method uses tin(II) chloride (SnCl₂) and hydrochloric acid to reduce the nitrile to an iminium salt, which is then hydrolyzed to the aldehyde. wikipedia.org This method is particularly effective for aromatic nitriles but can also be applied to aliphatic substrates. wikipedia.org

Alternative Pathway: FGI to an Ester An alternative, though often more complex, route is the disconnection of the aldehyde to a carboxylic acid ester. This would involve the partial reduction of the ester to the aldehyde, again often using a reagent like DIBAL-H at low temperatures.

Table 2.4.1: Carbonyl Group Disconnection via FGI

| Precursor Functional Group | FGI Transformation | Reagent for Forward Synthesis | Key Considerations |

|---|---|---|---|

| Nitrile (-CN) | Partial Reduction | 1. DIBAL-H 2. H₂O workup | Highly reliable and selective; requires low temperatures to avoid over-reduction. |

| Nitrile (-CN) | Reduction/Hydrolysis | SnCl₂, HCl; then H₂O | Stephen Aldehyde Synthesis; classic method, works well for many substrates. wikipedia.org |

| Ester (-CO₂R) | Partial Reduction | 1. DIBAL-H (1 equiv.) 2. H₂O workup | Viable alternative; requires precise control of stoichiometry and temperature. |

Synthetic Methodologies for the Preparation of 4 Ethoxy 1 Methylpiperidine 4 Carbaldehyde and Its Analogues

Construction of the 1-Methylpiperidine (B42303) Core: Contemporary Synthetic Approaches

The formation of the N-methylated piperidine (B6355638) skeleton is the initial key step. This can be achieved either by building the ring from acyclic precursors or by modifying a pre-existing heterocyclic system.

Reductive Amination Protocols for N-Alkylation and Ring Closure

Reductive amination is a highly versatile and widely used method for forming carbon-nitrogen bonds. masterorganicchemistry.comharvard.edu It can be applied in two principal ways to generate the 1-methylpiperidine core: N-alkylation of a preformed piperidine or a one-pot cyclization reaction.

N-Alkylation: A direct approach involves the reductive amination of piperidine or, more commonly, a 4-substituted piperidine precursor with formaldehyde. The reaction proceeds through the formation of an intermediate iminium ion, which is then reduced in situ. Common reducing agents for this transformation include sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃), sodium cyanoborohydride (NaBH₃CN), or catalytic hydrogenation. masterorganicchemistry.comharvard.edu Sodium triacetoxyborohydride is often preferred due to its mildness and selectivity for iminium ions over ketones or aldehydes. masterorganicchemistry.com

Ring Closure via Double Reductive Amination (DRA): A more convergent strategy for building the piperidine ring is the double reductive amination of a 1,5-dicarbonyl compound with methylamine. chim.itresearchgate.net This powerful one-pot reaction forms two new C-N bonds and establishes the heterocyclic core in a single step. The process involves the sequential formation of an enamine/imine, intramolecular cyclization, and subsequent reduction. This method is particularly effective for creating poly-substituted piperidines. chim.it

| Precursors | Reagents | Product | Key Features |

| Piperidine + Formaldehyde | NaBH(OAc)₃ or NaBH₃CN | 1-Methylpiperidine | N-alkylation of a pre-formed ring. |

| 1,5-Dicarbonyl compound + Methylamine | H₂/Pd/C or NaBH₃CN | N-Methylpiperidine | Ring-closing cyclization (DRA). |

Cycloaddition and Cyclocondensation Routes to Piperidine Scaffolds

Cycloaddition and cyclocondensation reactions offer powerful methods for constructing the six-membered piperidine ring, often with a high degree of stereocontrol.

Cyclocondensation Reactions: The Dieckmann condensation is a classic and effective method for synthesizing 4-piperidone (B1582916) precursors. dtic.milsciencemadness.orgstackexchange.com This intramolecular Claisen condensation typically starts with the double Michael addition of a primary amine, such as methylamine, to two equivalents of an α,β-unsaturated ester like ethyl acrylate. wikipedia.org This forms a diester intermediate which, upon treatment with a strong base (e.g., sodium ethoxide), undergoes cyclization to yield a β-keto ester. Subsequent hydrolysis and decarboxylation afford the desired N-substituted-4-piperidone. dtic.milwikipedia.orgtandfonline.com This ketone is a crucial intermediate for introducing substituents at the C4 position.

Cycloaddition Reactions: The aza-Diels-Alder reaction, a variant of the Diels-Alder reaction, is a prominent cycloaddition strategy for synthesizing piperidine derivatives. wikipedia.org This reaction involves the [4+2] cycloaddition of an imine (the aza-dienophile) with a diene. wikipedia.org For the synthesis of precursors to 4-substituted piperidines, the reaction of an N-alkyl imine with an electron-rich diene, such as Danishefsky's diene, can produce a dihydropyridinone intermediate, which can be further functionalized and reduced to the desired piperidine. rsc.orgresearchgate.net The reaction can be promoted by Lewis acids and has been developed into asymmetric variants. researchgate.net

Regioselective Introduction of the 4-Ethoxy Substituent

With the 1-methylpiperidine core established, typically in the form of 1-methyl-4-piperidone, the next phase is the introduction of the two C4 substituents. A common strategy involves converting the ketone to a hydroxyl group, which then serves as a handle for etherification.

Etherification Reactions: Advances in Alkoxy Group Installation

The Williamson ether synthesis is the most direct and widely practiced method for forming the target ethoxy group. masterorganicchemistry.comwikipedia.orgyoutube.com This reaction involves the Sₙ2 displacement of a suitable leaving group by an alkoxide. wikipedia.org In this context, the precursor is 4-ethoxy-1-methylpiperidine, which is prepared from 1-methyl-4-hydroxypiperidine.

The synthesis proceeds in two steps:

Deprotonation: The hydroxyl group of 1-methyl-4-hydroxypiperidine is deprotonated with a strong base, such as sodium hydride (NaH), to form the corresponding sodium alkoxide. youtube.com

Nucleophilic Substitution: The resulting alkoxide acts as a nucleophile and reacts with an ethylating agent, typically ethyl iodide or ethyl bromide, to displace the halide and form the ether linkage. masterorganicchemistry.comwikipedia.org

Polar aprotic solvents like DMF or THF are commonly used to facilitate the Sₙ2 reaction. chem-station.com

Functional Group Transformations Preceding Ethoxy Incorporation

The key precursor for the etherification step is 1-methyl-4-hydroxypiperidine. This intermediate is readily prepared from 1-methyl-4-piperidone, which is available through methods described in section 3.1. The transformation involves the reduction of the ketone at the C4 position to a secondary alcohol.

Standard reducing agents are highly effective for this purpose:

Sodium borohydride (B1222165) (NaBH₄): A mild and selective reagent for reducing ketones in the presence of esters, commonly used in alcoholic solvents like methanol (B129727) or ethanol.

Lithium aluminum hydride (LiAlH₄): A more powerful reducing agent, used in aprotic solvents like THF or diethyl ether, which also effectively reduces the ketone.

This reduction step is generally high-yielding and provides the necessary hydroxyl functional group for the subsequent etherification. researchgate.net

Formation of the 4-Carbaldehyde Moiety

The final and most complex step is the introduction of the carbaldehyde (formyl) group at the C4 position, creating a quaternary center. This requires the formation of a new carbon-carbon bond on a carbon that already bears an ethoxy group. Several strategies can be envisioned, often starting from a precursor where the C4 position can be functionalized.

A plausible synthetic sequence could involve starting with a precursor like N-Boc-4-piperidone, which allows for manipulation at C4 before N-methylation. One common route to a 4-formyl group is through the reduction of a nitrile or an ester.

Cyanohydrin Formation and Conversion: Reaction of N-methyl-4-piperidone with trimethylsilyl (B98337) cyanide (TMSCN) would yield a protected cyanohydrin. Subsequent etherification of the hydroxyl group followed by reduction of the nitrile moiety would lead to the aldehyde.

Reduction of a Carboxylic Ester: A 4-carbethoxy-4-ethoxy-1-methylpiperidine precursor could be synthesized. The ester group can then be partially reduced to the aldehyde using a sterically hindered reducing agent like diisobutylaluminium hydride (DIBAL-H) at low temperatures.

Oxidation of a Primary Alcohol: If a 4-ethoxy-4-(hydroxymethyl)-1-methylpiperidine intermediate can be accessed, it could be oxidized to the target aldehyde. Mild oxidation conditions are required to prevent over-oxidation to the carboxylic acid. chemguide.co.uklibretexts.org Reagents such as pyridinium (B92312) chlorochromate (PCC), Dess-Martin periodinane (DMP), or Swern oxidation conditions are suitable for this transformation. harvard.edunih.govorganic-chemistry.org

Direct Formylation: Another approach involves the deprotonation of a suitable precursor to generate a carbanion at the C4 position, which is then trapped with a formylating agent. For example, lithiation of a 4-halopiperidine derivative followed by reaction with an electrophile like N,N-dimethylformamide (DMF) can introduce a formyl group. commonorganicchemistry.comthieme-connect.de However, creating the necessary precursor and achieving regioselective lithiation at a substituted C4 position can be challenging.

A multi-step sequence starting from a 4-piperidinecarboxylic acid derivative is also feasible. For instance, N-benzyl-4-piperidinecarboxylic acid can be converted to the corresponding nitrile, which is then reduced to N-benzyl-4-piperidinecarboxaldehyde. google.com A similar strategy, adapted for the N-methyl and 4-ethoxy substituted target, could be employed.

| Precursor Functional Group | Reagent(s) | Product Functional Group | Notes |

| 4-Cyano (-CN) | DIBAL-H, then H₂O workup | 4-Carbaldehyde (-CHO) | Common method for nitrile reduction. |

| 4-Carboxylester (-COOR) | DIBAL-H (1 equiv., low temp) | 4-Carbaldehyde (-CHO) | Requires careful control to avoid over-reduction to the alcohol. |

| 4-Hydroxymethyl (-CH₂OH) | PCC, DMP, or Swern Oxidation | 4-Carbaldehyde (-CHO) | Selective oxidation of a primary alcohol. |

Direct Formylation Strategies (e.g., Vilsmeier-Haack Formylations, Rieche Formylation)

Direct formylation involves the introduction of a formyl group (-CHO) onto a substrate in a single step. For electron-rich systems, the Vilsmeier-Haack and Rieche formylations are prominent methods.

The Vilsmeier-Haack reaction is a widely used method for the formylation of electron-rich aromatic and heteroaromatic compounds. ijpcbs.comorganic-chemistry.org The reaction employs a substituted formamide, most commonly N,N-dimethylformamide (DMF), and an acid chloride, typically phosphorus oxychloride (POCl₃). ijpcbs.comrsc.org These reagents react in situ to form a chloroiminium ion, known as the Vilsmeier reagent, which is the active electrophile. wikipedia.org This electrophile then attacks the electron-rich substrate. The resulting iminium ion is subsequently hydrolyzed during workup to yield the final aldehyde. organic-chemistry.orgwikipedia.org While highly effective for activated aromatic rings like anilines or phenols, its application to piperidines would depend on the electronic nature of the piperidine derivative. wikipedia.org

The Rieche formylation is another method for introducing a formyl group onto aromatic compounds. This process utilizes dichloromethyl methyl ether (Cl₂CHOCH₃) as the formylating agent in the presence of a strong Lewis acid, such as titanium tetrachloride (TiCl₄) or tin(IV) tetrachloride (SnCl₄). mdpi.comresearchgate.net The Lewis acid activates the dichloromethyl methyl ether to generate a potent electrophile, which then undergoes an electrophilic substitution reaction with the substrate. researchgate.net The regioselectivity of this process can be influenced by the coordination between atoms in the substrate and the Lewis acid. mdpi.com

| Feature | Vilsmeier-Haack Formylation | Rieche Formylation |

| Formylating Agent | Vilsmeier Reagent (from DMF/POCl₃) ijpcbs.comwikipedia.org | Dichloromethyl methyl ether mdpi.comresearchgate.net |

| Activator | Phosphorus oxychloride (POCl₃) ijpcbs.com | Lewis Acid (e.g., TiCl₄, SnCl₄) mdpi.comresearchgate.net |

| Substrate Scope | Electron-rich arenes and heterocycles ijpcbs.comwikipedia.org | Electron-rich aromatic compounds researchgate.net |

| Intermediate | Iminium salt wikipedia.org | Dichloromethylated intermediate |

| Workup | Aqueous hydrolysis organic-chemistry.org | Aqueous workup |

Selective Oxidation of Alcohols to Aldehydes

A common and reliable strategy for the synthesis of aldehydes is the selective oxidation of primary alcohols. This approach avoids the over-oxidation of the aldehyde to a carboxylic acid, which is a common side reaction. rsc.org For the synthesis of 4-ethoxy-1-methylpiperidine-4-carbaldehyde, the precursor would be (4-ethoxy-1-methylpiperidin-4-yl)methanol.

Various reagents and conditions have been developed for this selective transformation. rsc.org

TEMPO-mediated oxidation : 2,2,6,6-Tetramethylpiperidine-1-oxyl (TEMPO) is a stable radical that acts as a catalyst in combination with a stoichiometric co-oxidant. researchgate.net This system is known for its high selectivity in oxidizing primary alcohols to aldehydes under mild conditions, preventing over-oxidation. researchgate.net

Swern Oxidation : This method uses dimethyl sulfoxide (B87167) (DMSO) activated by oxalyl chloride or trifluoroacetic anhydride, followed by quenching with a hindered base like triethylamine. It is highly effective for a wide range of alcohols and is performed at low temperatures (-78 °C) to maintain selectivity.

Dess-Martin Periodinane (DMP) : DMP is a hypervalent iodine reagent that provides a mild and efficient method for oxidizing primary alcohols to aldehydes with high yields and minimal workup.

The choice of oxidant is crucial and depends on the functional group tolerance required for the specific piperidine substrate.

| Oxidizing Agent/System | Key Features | Typical Conditions |

| TEMPO/Co-oxidant | High selectivity for primary alcohols, catalytic in TEMPO. researchgate.net | Mild, often near room temperature. |

| Swern Oxidation (DMSO, (COCl)₂) | Broad substrate scope, high yields. | Cryogenic temperatures (-78 °C). |

| Dess-Martin Periodinane (DMP) | Mild conditions, simple workup. | Room temperature, chlorinated solvents. |

| Mercuric Acetate-EDTA | Used for dehydrogenation of piperidine derivatives. researchgate.net | Varies, can lead to lactam formation. researchgate.net |

Reduction of Carboxylic Acid Derivatives to Aldehydes

The partial reduction of carboxylic acids and their derivatives offers another synthetic route to aldehydes. researchgate.netrsc.org Direct reduction of a carboxylic acid to an aldehyde is challenging as the aldehyde intermediate is typically more reactive than the starting acid and is further reduced to the primary alcohol. libretexts.org Therefore, this transformation is usually accomplished by first converting the carboxylic acid into a more reactive derivative, such as an ester, acid chloride, or a Weinreb amide. researchgate.net

For the synthesis of this compound, the corresponding carboxylic acid derivative (e.g., ethyl 4-ethoxy-1-methylpiperidine-4-carboxylate) would be the starting material.

Reduction of Esters : Esters can be selectively reduced to aldehydes using specific reducing agents at low temperatures. libretexts.org Diisobutylaluminium hydride (DIBAL-H) is a widely used reagent for this purpose. The reaction is typically performed at -78 °C to trap the tetrahedral intermediate, which upon aqueous workup, hydrolyzes to the aldehyde. libretexts.orglibretexts.org

Reduction of Acid Chlorides : Acid chlorides are highly reactive and can be reduced to aldehydes using milder, sterically hindered reducing agents that prevent over-reduction. Lithium tri-tert-butoxyaluminum hydride (LiAlH(Ot-Bu)₃) is a classic reagent for this conversion. libretexts.org

Reduction using Modified Aluminum Hydrides : Other modified hydrides, such as sodium aluminum hydrides with alkoxy or alkyl groups, can also be employed. These reagents exhibit modified reactivity and increased solubility, allowing for controlled reductions at low temperatures. libretexts.orggoogle.com

| Reducing Agent | Substrate | Key Condition |

| Diisobutylaluminium hydride (DIBAL-H) | Esters, Lactones researchgate.netlibretexts.org | Low temperature (-78 °C) libretexts.orglibretexts.org |

| Lithium tri-tert-butoxyaluminum hydride | Acid Chlorides libretexts.org | Low temperature |

| Sodium bis(2-methoxyethoxy)aluminum hydride | Esters | Low temperature (-70 to -40 °C) google.com |

| N-Methoxy-N-methylamides (Weinreb amides) | Amides | Reacts with organometallics/hydrides to give ketones/aldehydes. researchgate.net |

Multi-Component and Cascade Reactions in Piperidine Synthesis

Multi-component reactions (MCRs) and cascade reactions provide highly efficient and atom-economical pathways for the synthesis of complex heterocyclic structures like substituted piperidines from simple, readily available starting materials in a single operation. scispace.comtaylorfrancis.com These strategies avoid the isolation of intermediates, saving time and resources.

Multi-component reactions involve three or more reactants coming together in a one-pot reaction to form a product that incorporates substantial portions of all starting materials. taylorfrancis.com The synthesis of highly functionalized piperidines can be achieved through MCRs, often involving the condensation of aldehydes, amines, and β-ketoesters. scispace.comresearchgate.net These reactions can proceed through a series of steps including condensation, Mannich-type reactions, and intramolecular cyclization to build the piperidine core. scispace.com

Cascade reactions (or domino/tandem reactions) involve a sequence of intramolecular transformations where the product of one reaction becomes the substrate for the next, all occurring under the same reaction conditions without the addition of new reagents. rsc.org These can be initiated by a single event, leading to the formation of multiple chemical bonds and rings. For instance, a cascade cyclization can be used to construct the piperidine ring with high stereoselectivity. ajchem-a.com

| Strategy | Description | Advantages |

| Multi-Component Reaction (MCR) | Three or more reactants combine in a one-pot synthesis. taylorfrancis.comnih.gov | Operational simplicity, reduced waste, rapid assembly of molecular complexity. scispace.com |

| Cascade Reaction | A series of intramolecular reactions triggered by a single event. rsc.org | High efficiency, formation of multiple bonds in one step, stereocontrol. ajchem-a.com |

Chemo- and Stereoselective Synthesis of this compound and Related Chiral Intermediates

The synthesis of specific stereoisomers of piperidine derivatives is of paramount importance, as biological activity is often confined to a single enantiomer or diastereomer. Achieving chemo- and stereoselectivity requires precise control over the reaction conditions, reagents, and catalysts.

Chemo-selectivity refers to the selective reaction of one functional group in the presence of others. For example, in the reduction of a piperidine derivative containing both an ester and another reducible group, a reagent must be chosen that reacts exclusively with the ester to form the aldehyde.

Stereo-selectivity involves controlling the three-dimensional arrangement of atoms. For a quaternary center like the C4 position in the target molecule, the creation of adjacent chiral centers must be carefully managed.

Diastereoselective Reduction : One common strategy to introduce chirality is the diastereoselective reduction of a prochiral ketone. For instance, the reduction of a 3-keto piperidine derivative can yield a chiral alcohol with high diastereomeric excess (de). acs.org The resulting chiral alcohol can then serve as a precursor, for example, by oxidation to an aldehyde. The choice of reducing agent (e.g., N-selectride) and reaction conditions can strongly influence the stereochemical outcome. acs.org

Chiral Auxiliaries and Catalysts : Chiral auxiliaries can be temporarily incorporated into the molecule to direct the stereochemical course of a reaction, after which they are removed. Asymmetric catalysts, including enzymes or chiral metal complexes, can also be used to produce enantiomerically enriched products.

Memory of Chirality : This advanced concept involves the transfer of chirality from a temporary chiral center to a new one during a reaction. This can be used in the synthesis of quaternary α-amino acid derivatives and could be applicable to complex piperidine synthesis. nih.gov

The synthesis of chiral piperidine intermediates, such as chiral piperidine alcohols, is a critical step. googleapis.com These intermediates can be resolved into single enantiomers through classical resolution with chiral acids or by using modern chromatographic techniques. googleapis.com

Mechanistic Insights into the Reactivity and Transformations of 4 Ethoxy 1 Methylpiperidine 4 Carbaldehyde

Elucidation of Reaction Mechanisms for Carbaldehyde Functional Group Interconversions

The carbaldehyde group is a primary site of reactivity in 4-Ethoxy-1-methylpiperidine-4-carbaldehyde. It can undergo a variety of interconversions typical of aldehydes, including oxidation, reduction, and nucleophilic addition reactions.

Oxidation: The carbaldehyde can be readily oxidized to the corresponding carboxylic acid, 4-ethoxy-1-methylpiperidine-4-carboxylic acid. This transformation can be achieved using a range of common oxidizing agents.

Reduction: Conversely, the carbaldehyde can be reduced to a primary alcohol, (4-ethoxy-1-methylpiperidin-4-yl)methanol. This is typically accomplished using hydride reagents. The choice of reducing agent can be critical to avoid side reactions, such as reductive amination if a primary or secondary amine is present.

Nucleophilic Addition: The electrophilic carbon of the carbonyl group is susceptible to attack by nucleophiles. This can lead to the formation of a variety of products, such as cyanohydrins, hemiacetals, and imines. The stereochemical outcome of these additions is influenced by the steric hindrance imposed by the piperidine (B6355638) ring and its substituents.

Wittig Reaction and Related Olefinations: The carbaldehyde can be converted to an alkene through reactions like the Wittig reaction. This involves the reaction with a phosphorus ylide, allowing for the introduction of a carbon-carbon double bond.

A summary of typical carbaldehyde interconversions is presented in the table below.

| Reaction Type | Reagent(s) | Product Functional Group |

| Oxidation | Jones reagent (CrO₃/H₂SO₄), KMnO₄, PCC | Carboxylic Acid |

| Reduction | NaBH₄, LiAlH₄ | Primary Alcohol |

| Nucleophilic Addition | HCN/KCN | Cyanohydrin |

| R-OH/H⁺ | Hemiacetal/Acetal | |

| R-NH₂ | Imine | |

| Wittig Reaction | Ph₃P=CHR | Alkene |

Understanding Nucleophilic and Electrophilic Reactivity at the Piperidine Nitrogen

The nitrogen atom in the 1-methylpiperidine (B42303) ring is a tertiary amine, which imparts both basic and nucleophilic character to the molecule. chemicalbook.comlookchem.comnbinno.com

Nucleophilic Reactivity: The lone pair of electrons on the nitrogen atom makes it a potent nucleophile. nbinno.com It can react with electrophiles such as alkyl halides in quaternization reactions to form quaternary ammonium (B1175870) salts. chemicalbook.com This reactivity is a fundamental aspect of tertiary amines. chemicalbook.comnbinno.com

Basic Reactivity: The nitrogen atom can also act as a Brønsted-Lowry base, accepting a proton from an acid to form a piperidinium (B107235) salt. chemicalbook.comlookchem.com The basicity of the nitrogen is influenced by the electronic effects of the substituents on the piperidine ring.

Electrophilic Reactivity: Under certain conditions, the nitrogen atom can participate in reactions where it behaves as an electrophile. For instance, in the presence of strong oxidizing agents, it could potentially be involved in the formation of an N-oxide.

Investigations into the Stability and Reactivity of the Ethoxy Group under Diverse Conditions

The ethoxy group is an ether linkage, which is generally stable under neutral and basic conditions. However, its stability can be compromised under acidic conditions.

Acidic Conditions: In the presence of strong acids, the oxygen atom of the ethoxy group can be protonated, making it a better leaving group. This can lead to cleavage of the carbon-oxygen bond, either through an SN1 or SN2 mechanism, depending on the reaction conditions and the structure of the molecule. The resulting carbocation intermediate at the 4-position of the piperidine ring would be stabilized by the adjacent nitrogen atom.

Basic and Neutral Conditions: The ethoxy group is generally unreactive under basic and neutral conditions. Ethers are often used as protecting groups in synthesis due to their stability in the presence of many reagents, including bases, nucleophiles, and reducing agents.

Stereoelectronic Effects Governing Reaction Outcomes

The stereochemistry of the piperidine ring plays a significant role in determining the outcome of reactions involving this compound. The piperidine ring typically adopts a chair conformation to minimize steric strain. nih.govacs.org

Conformational Preferences: The substituents at the 4-position, the ethoxy and carbaldehyde groups, can occupy either axial or equatorial positions. The conformational preference will be determined by the steric bulk of these groups. Generally, larger groups prefer the equatorial position to minimize 1,3-diaxial interactions. The conformational free energies of substituents on a piperidine ring are often similar to those on a cyclohexane (B81311) ring. nih.gov

Stereoelectronic Control of Reactivity: The orientation of the nitrogen lone pair is also crucial. In the chair conformation, the lone pair can be either axial or equatorial. The orientation of the lone pair can influence the nucleophilicity of the nitrogen and the stereochemical course of reactions at adjacent centers. For instance, the approach of a nucleophile to the carbonyl carbon of the carbaldehyde group can be sterically hindered by the piperidine ring, leading to diastereoselective reactions. The electrostatic interactions between substituents and a protonated nitrogen can also influence conformational changes. nih.gov

Transition State Analysis and Reaction Pathway Mapping

Nucleophilic Addition to the Carbonyl: For a nucleophilic addition to the carbaldehyde, the transition state would involve the partial formation of a bond between the nucleophile and the carbonyl carbon, and the partial breaking of the carbon-oxygen pi bond. The geometry of the piperidine ring and the orientation of its substituents would influence the energy of this transition state, thereby affecting the reaction rate and stereoselectivity.

Quaternization of the Nitrogen: In the SN2 reaction of the piperidine nitrogen with an alkyl halide, the transition state would feature a trigonal bipyramidal geometry around the nitrogen atom, with the incoming alkyl group and the departing halide in apical positions. The steric hindrance around the nitrogen atom will be a key factor in determining the activation energy for this process.

By mapping the potential energy surface for these reactions, the lowest energy reaction pathways can be identified, providing a more complete picture of the molecule's reactivity.

Computational Chemistry and Molecular Modeling of 4 Ethoxy 1 Methylpiperidine 4 Carbaldehyde

Quantum Chemical Calculations for Electronic Structure and Molecular Geometry

There are no specific studies detailing the electronic structure and molecular geometry of 4-Ethoxy-1-methylpiperidine-4-carbaldehyde through quantum chemical calculations. In principle, methods like Density Functional Theory (DFT) would be employed to determine optimized geometric parameters such as bond lengths, bond angles, and dihedral angles. Such calculations would also yield insights into the electronic properties, including the distribution of electron density, molecular orbital energies (such as the Highest Occupied Molecular Orbital and Lowest Unoccupied Molecular Orbital), and the molecular electrostatic potential. However, the results of these calculations for the target molecule have not been published.

Conformational Analysis and Energy Landscape Exploration

A thorough conformational analysis of this compound, which would involve exploring its potential energy surface to identify stable conformers and the energy barriers between them, does not appear to have been published. For piperidine (B6355638) rings, the chair conformation is typically the most stable. However, the presence of substituents on the ring can lead to various conformational isomers, such as different chair and boat forms, and the relative energies of these would need to be calculated. Studies on other substituted piperidines suggest that the orientation of substituents (axial vs. equatorial) significantly impacts conformational preference, but specific energy landscape data for this compound is unavailable.

Molecular Dynamics Simulations for Dynamic Behavior

Molecular dynamics (MD) simulations, which would provide a detailed understanding of the dynamic behavior of this compound in different environments (e.g., in a solvent), have not been reported. MD simulations could reveal information about the flexibility of the molecule, its conformational transitions over time, and its interactions with surrounding molecules. While MD simulations are a common tool for studying complex molecular systems, their application to this specific compound is not found in the current body of scientific literature.

Prediction of Spectroscopic Signatures and Their Correlation with Experimental Data

There are no published studies that present predicted spectroscopic signatures (such as 1H NMR, 13C NMR, and IR spectra) for this compound based on computational methods. Such predictions are often performed using quantum chemical calculations and can be a powerful tool for interpreting experimental spectra. Without these computational studies, a direct correlation between theoretical and experimental spectroscopic data for this compound cannot be made.

Rational Design of Derivatives through In Silico Approaches

The use of in silico approaches for the rational design of derivatives of this compound has not been documented. This process would typically involve using the computational data from the parent molecule to predict how structural modifications would affect its properties. Given the lack of foundational computational studies on the parent compound, any in silico design of its derivatives would be speculative at this time.

Synthetic Utility of 4 Ethoxy 1 Methylpiperidine 4 Carbaldehyde As a Versatile Chemical Synthon

Applications in the Synthesis of Functionalized Piperidine (B6355638) Derivatives

The presence of the carbaldehyde functional group at the C4 position makes 4-Ethoxy-1-methylpiperidine-4-carbaldehyde an excellent starting material for the synthesis of a wide range of functionalized piperidine derivatives. The reactivity of the aldehyde allows for a variety of chemical transformations, leading to the introduction of diverse substituents and the extension of the carbon framework.

Key reactions for the functionalization of the carbaldehyde group include:

Wittig Reaction and Related Olefinations: The Wittig reaction provides a reliable method for the conversion of the aldehyde to an alkene. By choosing the appropriate phosphorus ylide, a variety of vinyl-substituted piperidines can be synthesized. These derivatives can serve as intermediates for further transformations, such as epoxidation, dihydroxylation, or metathesis reactions.

Reductive Amination: This reaction allows for the introduction of various amino groups by reacting the aldehyde with a primary or secondary amine in the presence of a reducing agent. This is a powerful method for the synthesis of 4-(aminomethyl)-piperidine derivatives, which are important building blocks in drug discovery.

Aldol (B89426) and Related Condensation Reactions: The carbaldehyde can participate in aldol condensations with enolates of ketones, esters, or other carbonyl compounds to form β-hydroxy carbonyl derivatives. Subsequent dehydration can lead to α,β-unsaturated systems, further expanding the synthetic possibilities.

Grignard and Organolithium Additions: The addition of organometallic reagents to the aldehyde provides access to a range of secondary alcohols. The choice of the organometallic reagent determines the nature of the substituent introduced at the carbinol center.

The following table summarizes some of the key transformations of this compound in the synthesis of functionalized piperidine derivatives.

| Reaction Type | Reagents | Product |

| Wittig Reaction | Ph₃P=CHCO₂Et | 4-(2-Ethoxycarbonylvinyl)-4-ethoxy-1-methylpiperidine |

| Reductive Amination | Benzylamine, NaBH(OAc)₃ | 4-(Benzylaminomethyl)-4-ethoxy-1-methylpiperidine |

| Aldol Condensation | Acetone, NaOH | 4-Ethoxy-4-(3-hydroxy-3-methylbut-1-en-1-yl)-1-methylpiperidine |

| Grignard Addition | Phenylmagnesium bromide | (4-Ethoxy-1-methylpiperidin-4-yl)(phenyl)methanol |

Role as a Precursor for Diverse Heterocyclic Frameworks

Beyond the synthesis of simple functionalized piperidines, this compound serves as a valuable precursor for the construction of more complex, fused, and spirocyclic heterocyclic systems. The bifunctional nature of the molecule, with the reactive aldehyde and the piperidine ring, allows for its participation in a variety of cyclization reactions.

Pictet-Spengler Reaction: The aldehyde can react with β-arylethylamines, such as tryptamine (B22526) or phenethylamine, under acidic conditions to undergo a Pictet-Spengler reaction. This powerful transformation leads to the formation of complex polycyclic frameworks, such as β-carbolines and tetrahydroisoquinolines, which are core structures in many alkaloids and pharmacologically active compounds. The piperidine ring in this case becomes a substituent on the newly formed heterocyclic system.

Multicomponent Reactions: Multicomponent reactions (MCRs) offer an efficient way to build molecular complexity in a single step. This compound can be employed as the aldehyde component in various MCRs, such as the Ugi or Passerini reactions. For instance, in an Ugi four-component reaction with an amine, a carboxylic acid, and an isocyanide, it can lead to the formation of highly functionalized α-acylamino carboxamide derivatives containing the piperidine moiety.

Synthesis of Spiro-heterocycles: The quaternary carbon at the C4 position provides a unique opportunity for the construction of spirocyclic systems. For example, reaction with a binucleophilic reagent, such as a 1,2-amino alcohol or a 1,2-diamine, can lead to the formation of spiro-oxazolidines or spiro-imidazolidines, respectively. These spirocyclic structures are of significant interest in medicinal chemistry due to their rigid three-dimensional conformations.

The table below illustrates the potential of this compound as a precursor for diverse heterocyclic frameworks.

| Reaction Type | Reagents | Resulting Heterocyclic Framework |

| Pictet-Spengler | Tryptamine, TFA | Spiro[piperidine-4,1'-β-carboline] |

| Ugi 4-CR | Benzylamine, Acetic acid, tert-Butyl isocyanide | α-Acylamino carboxamide with piperidine substituent |

| Spirocyclization | Ethanolamine | Spiro[piperidine-4,2'-oxazolidine] |

Strategies for Complex Molecule Assembly via Carbaldehyde and Piperidine Reactivity

The strategic use of this compound allows for the assembly of complex molecules by leveraging the reactivity of both the carbaldehyde group and the piperidine ring itself. The aldehyde serves as a versatile handle for introducing key fragments and building up molecular complexity, while the piperidine core provides a defined three-dimensional scaffold.

One effective strategy involves a multi-step sequence where the aldehyde is first transformed into a more elaborate functional group, which then participates in a key bond-forming reaction to assemble the target molecule. For example, a Wittig reaction could be used to introduce an unsaturated ester, which could then undergo a Michael addition or a Diels-Alder reaction to build a more complex carbocyclic or heterocyclic ring system.

Furthermore, the tertiary amine of the piperidine ring can act as an internal catalyst or a directing group in certain reactions, influencing the stereochemical outcome of transformations at or near the piperidine ring. While the N-methyl group is relatively simple, in principle, this nitrogen could be deprotected and modified to introduce more complex substituents that could play a role in directing subsequent reactions.

The combination of the inherent stereochemistry of the piperidine ring and the diverse reactivity of the carbaldehyde group provides a powerful platform for the synthesis of complex natural products and their analogs. The ethoxy group at the C4 position also adds a layer of complexity and can influence the reactivity and conformational preferences of the molecule, which can be exploited in stereoselective synthesis.

An example of a potential strategy for complex molecule assembly is outlined below:

Initial Functionalization: Reaction of this compound with a phosphonate (B1237965) ylide via a Horner-Wadsworth-Emmons reaction to introduce a dienophile moiety.

Key Cycloaddition: Intramolecular Diels-Alder reaction of the resulting diene to construct a fused polycyclic system.

Further Elaboration: Reduction, oxidation, and other functional group interconversions to complete the synthesis of the target molecule.

This approach highlights how the initial synthon can be strategically elaborated to access complex and diverse chemical space.

Advanced Spectroscopic and Chromatographic Characterization Methodologies

Nuclear Magnetic Resonance Spectroscopy for Structural Elucidation (¹H, ¹³C, 2D NMR)

To confirm the molecular structure of 4-Ethoxy-1-methylpiperidine-4-carbaldehyde, detailed ¹H and ¹³C NMR data would be essential.

¹H NMR: The proton NMR spectrum would be expected to show distinct signals for the methyl group on the piperidine (B6355638) nitrogen, the ethoxy group (a triplet and a quartet), the protons of the piperidine ring, and the aldehyde proton. The chemical shifts and coupling constants of the piperidine ring protons would be crucial for determining the conformational preference of the substituents on the cyclohexane-like ring.

¹³C NMR: The carbon NMR spectrum would provide evidence for all unique carbon atoms in the molecule, including the carbonyl carbon of the aldehyde, the quaternary carbon at the 4-position of the piperidine ring, the carbons of the ethoxy group, the N-methyl carbon, and the carbons of the piperidine ring.

A representative data table for the expected, but currently unavailable, NMR data is presented below.

Table 1: Hypothetical ¹H and ¹³C NMR Data for this compound

| Assignment | Hypothetical ¹H NMR Chemical Shift (ppm) | Hypothetical ¹³C NMR Chemical Shift (ppm) |

|---|---|---|

| -CHO | ~9.5 (s, 1H) | ~204.0 |

| -OCH₂CH₃ | ~3.5 (q, 2H) | ~60.0 |

| -OCH₂CH₃ | ~1.2 (t, 3H) | ~15.0 |

| Piperidine-C4 | - | ~75.0 |

| Piperidine-CH₂ (axial/equatorial) | ~1.5 - 2.8 (m, 8H) | ~30.0 - 55.0 |

High-Resolution Mass Spectrometry (HRMS) for Molecular Formula Determination and Fragmentation Analysis

HRMS would be employed to determine the exact mass of the molecular ion, which in turn would confirm the elemental composition and molecular formula (C₉H₁₇NO₂). Analysis of the fragmentation pattern would provide further structural information, likely showing characteristic losses of the aldehyde group, the ethoxy group, and fragmentation of the piperidine ring.

Infrared and Raman Spectroscopy for Vibrational Fingerprint Analysis

The infrared (IR) and Raman spectra would display characteristic vibrational frequencies for the functional groups present in the molecule. Key expected absorptions would include:

A strong C=O stretch for the aldehyde group around 1720-1740 cm⁻¹.

C-H stretching vibrations for the aldehyde proton around 2720 and 2820 cm⁻¹.

C-O stretching for the ethoxy group around 1050-1150 cm⁻¹.

C-H stretching and bending vibrations for the alkyl groups.

Chromatographic Techniques for Purity Assessment and Separation (e.g., Gas Chromatography, High-Performance Liquid Chromatography)

Chromatographic methods would be vital for assessing the purity of this compound and for its separation from any impurities or starting materials.

Gas Chromatography (GC): Given the likely volatility of the compound, GC coupled with a flame ionization detector (FID) or a mass spectrometer (GC-MS) would be a suitable method for purity analysis.

High-Performance Liquid Chromatography (HPLC): HPLC, likely using a reversed-phase column with a suitable mobile phase (e.g., acetonitrile/water), would also be effective for purity determination and preparative separation.

X-ray Crystallography for Solid-State Structural Analysis (if applicable for derivatives/intermediates)

If this compound or a suitable derivative could be crystallized, X-ray crystallography would provide unambiguous proof of its three-dimensional structure, including the stereochemical arrangement of the substituents on the piperidine ring.

Q & A

Basic: What are the recommended synthetic routes for 4-Ethoxy-1-methylpiperidine-4-carbaldehyde, and how can reaction conditions be optimized for yield?

Methodological Answer:

Synthesis typically involves functionalizing the piperidine ring. A common approach is nucleophilic substitution at the 4-position using ethoxide, followed by oxidation to introduce the carbaldehyde group. For optimization, employ factorial design experiments (e.g., varying temperature, solvent polarity, and catalyst loading) to identify critical parameters. Reaction yields can be monitored via HPLC or GC-MS.

- Key Considerations :

Basic: What analytical techniques are most effective for characterizing the purity and structure of this compound?

Methodological Answer:

- Nuclear Magnetic Resonance (NMR) : H and C NMR confirm substituent positions and stereochemistry. Compare peaks to NIST reference data .

- High-Performance Liquid Chromatography (HPLC) : Use a C18 column with UV detection (λ = 254 nm) to assess purity (>98% recommended for pharmacological studies).

- Mass Spectrometry (MS) : ESI-MS identifies molecular ion [M+H] and fragmentation patterns.

- Infrared Spectroscopy (IR) : Verify aldehyde C=O stretch (~1700 cm) and ether C-O bonds (~1100 cm) .

Advanced: How can computational modeling predict the reactivity or biological activity of this compound?

Methodological Answer:

- Molecular Docking : Use software like AutoDock Vina to simulate interactions with target receptors (e.g., opioid or enzyme-binding sites). Compare results to structurally similar compounds like meperidine derivatives .

- Quantum Mechanical Calculations : DFT (e.g., B3LYP/6-31G*) predicts electrophilic sites for aldehyde reactivity.

- QSAR Models : Corrogate substituent effects (e.g., ethoxy vs. methoxy) with bioactivity data from PubChem .

Advanced: How can researchers resolve contradictions in spectroscopic data between independent studies on this compound?

Methodological Answer:

- Cross-Validation : Replicate experiments using identical conditions (solvent, pH, temperature) and compare with raw data from conflicting studies.

- Theoretical Consistency : Align observed NMR shifts with computational predictions (e.g., ChemDraw simulations).

- Collaborative Analysis : Share samples with third-party labs to rule out instrumental variability .

Advanced: What strategies exist to study the hydrolytic stability of the ethoxy group under physiological conditions?

Methodological Answer:

- Accelerated Stability Testing : Incubate the compound in buffers (pH 1.2–7.4) at 37°C. Monitor degradation via LC-MS over 72 hours.

- Kinetic Modeling : Use Arrhenius plots to extrapolate shelf-life.

- Isotopic Labeling : Introduce O in the ethoxy group to trace hydrolysis pathways via MS .

Advanced: How can structure-activity relationship (SAR) studies be designed to explore the pharmacological potential of this compound?

Methodological Answer:

- Systematic Derivatives : Synthesize analogs (e.g., replacing ethoxy with cyclopropoxy or varying methyl group positions).

- In Vitro Assays : Test binding affinity to CNS targets (e.g., sigma receptors) using radioligand displacement assays.

- Data Integration : Compare results with piperidine derivatives like 4-[(4-methoxyphenyl)sulfonyl]piperidine hydrochloride, noting substituent effects on solubility and potency .

Advanced: What methodologies address discrepancies between computational predictions and experimental bioactivity results?

Methodological Answer:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.